1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide 1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 921860-53-9
VCID: VC6546275
InChI: InChI=1S/C22H23N3O2/c23-22(26)18-11-13-25(14-12-18)20-10-9-17-7-4-8-19(21(17)24-20)27-15-16-5-2-1-3-6-16/h1-10,18H,11-15H2,(H2,23,26)
SMILES: C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2
Molecular Formula: C22H23N3O2
Molecular Weight: 361.445

1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide

CAS No.: 921860-53-9

Cat. No.: VC6546275

Molecular Formula: C22H23N3O2

Molecular Weight: 361.445

* For research use only. Not for human or veterinary use.

1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide - 921860-53-9

Specification

CAS No. 921860-53-9
Molecular Formula C22H23N3O2
Molecular Weight 361.445
IUPAC Name 1-(8-phenylmethoxyquinolin-2-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C22H23N3O2/c23-22(26)18-11-13-25(14-12-18)20-10-9-17-7-4-8-19(21(17)24-20)27-15-16-5-2-1-3-6-16/h1-10,18H,11-15H2,(H2,23,26)
Standard InChI Key GASBVBMYAWUAEJ-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide (C<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>2</sub>) integrates a quinoline scaffold modified with a benzyloxy group and a piperidine carboxamide side chain. Key structural attributes include:

  • Quinoline Core: A bicyclic system comprising a benzene ring fused to a pyridine ring, providing a planar aromatic structure conducive to π-π stacking interactions .

  • 8-Benzyloxy Substituent: A benzyl ether group at the 8-position, which enhances lipophilicity and may influence binding affinity to biological targets .

  • 2-Piperidine-4-carboxamide: A piperidine ring linked via a carboxamide group, introducing hydrogen-bonding capabilities and conformational flexibility .

Table 1: Physicochemical Properties

PropertyValue/Description
Molecular FormulaC<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>2</sub>
Molecular Weight361.44 g/mol
Calculated LogP~3.2 (moderate lipophilicity)
Hydrogen Bond Donors2 (amide NH, piperidine NH)
Hydrogen Bond Acceptors4 (quinoline N, carbonyl O, ether O)
Polar Surface Area~65 Ų

The benzyloxy group contributes to increased membrane permeability, while the carboxamide moiety enhances solubility in polar solvents . The compound’s stereochemistry, though undefined in available literature, could significantly impact its biological activity, as seen in related chiral quinoline derivatives .

Synthetic Pathways and Optimization

The synthesis of 1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide likely involves multi-step reactions, drawing from methodologies used for analogous compounds. A plausible route includes:

Step 1: Synthesis of 8-Benzyloxyquinolin-2-ol

Quinoline derivatives are often functionalized via nucleophilic substitution or Friedländer condensation. For example, 8-hydroxyquinoline may undergo benzylation using benzyl bromide in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to yield 8-benzyloxyquinoline .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
18-Hydroxyquinoline, BnBr, K<sub>2</sub>CO<sub>3</sub>, acetone, reflux75%
22-Bromo-8-benzyloxyquinoline, Piperidine-4-carboxamide, DIPEA, DMF, 80°C60%*

*Theoretical yield based on analogous reactions.

Purification typically involves column chromatography or recrystallization from methanol/diisopropyl ether . Stereochemical control, if required, might employ chiral catalysts, as demonstrated in the synthesis of (R)-oxiranyl derivatives .

Applications and Industrial Relevance

Drug Discovery

The compound’s structural features align with scaffolds used in kinase inhibitors (e.g., imatinib) and neurotransmitter modulators. Its synthesis and testing could address unmet needs in oncology or neurology.

Chemical Intermediate

As a functionalized quinoline, it may serve as a precursor for fluorescent probes or metal chelators, leveraging quinoline’s inherent photophysical properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator